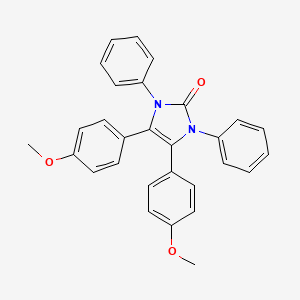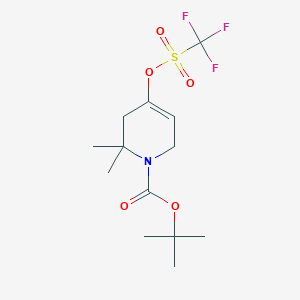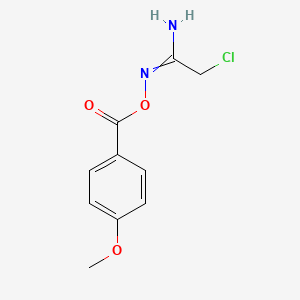
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide is an organic compound that features a methoxybenzoyl group attached to a chloroethanehydroximamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-chloroethanehydroximamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroximamide moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4-methoxybenzoic acid and 2-chloroethanehydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and amines .
Aplicaciones Científicas De Investigación
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide include:
4-methoxybenzoic acid: A related compound with a methoxy group and a carboxylic acid group.
4-methoxybenzoyl chloride: A precursor used in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
[(1-amino-2-chloroethylidene)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-4-2-7(3-5-8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13) |
Clave InChI |
DGYVBCKVONEHNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)ON=C(CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



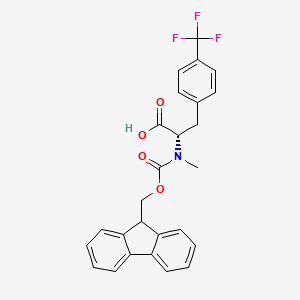

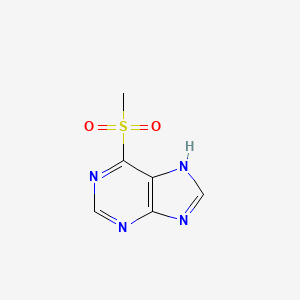

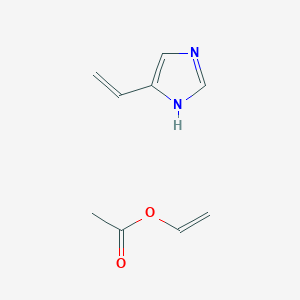
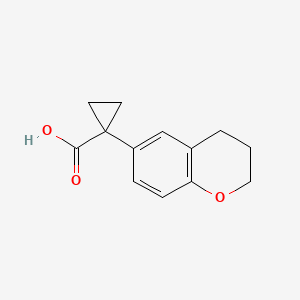

![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
